Superior Proteome Fidelity: NAcM-OPT vs. MLN4924 in Global Protein Homeostasis
NAcM-OPT (10 μM, 24 h) treatment of HCC95 cells results in zero proteins stabilized >2-fold, in stark contrast to MLN4924 (1 μM, 24 h), which stabilizes >136 proteins (>2-fold, p<0.05) as quantified by TMT-based global proteomics. [1] This demonstrates NAcM-OPT's clean functional profile and minimizes off-target cellular noise.
| Evidence Dimension | Number of Proteins Stabilized >2-fold (p<0.05) in HCC95 Cells (24h) |
|---|---|
| Target Compound Data | 0 proteins stabilized |
| Comparator Or Baseline | MLN4924: >136 proteins stabilized |
| Quantified Difference | 136 vs 0 |
| Conditions | HCC95 cells, 10 μM NAcM-OPT vs 1 μM MLN4924, 24h treatment, TMT proteomics |
Why This Matters
For researchers requiring a clean neddylation inhibition signature without the confounding proteomic drift caused by E1 NAE inhibitors, NAcM-OPT is the superior chemical probe.
- [1] Scott DC, Hammill JT, Min J, et al. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase. Nat Chem Biol. 2017;13(8):850-857. Figure 6b. View Source
